molecular formula C9H10ClF2NO2 B1433144 Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride CAS No. 1423024-63-8

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Cat. No. B1433144
M. Wt: 237.63 g/mol
InChI Key: GXMXCRAXSJZNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride, also known as DAAO inhibitor, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-amino acids.

Scientific Research Applications

Chemical Compound Synthesis and Drug Development

Research on compounds like (S)-clopidogrel , which involves complex chemical structures similar to Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride, highlights the importance of such chemicals in drug synthesis. S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, known as (S)-clopidogrel, is a significant antithrombotic and antiplatelet drug. The review by Saeed et al. (2017) on the synthetic methods of (S)-clopidogrel underlines the critical role of advanced chemical synthesis techniques in developing pharmaceuticals, which could be relevant for the synthesis and application of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride in medical research or drug development (Saeed et al., 2017).

Environmental Toxicology and Safety Studies

Studies on the environmental impact and toxicology of chemical compounds, such as chlorophenoxy compounds discussed by Stackelberg (2013), provide a framework for assessing the safety and environmental risks associated with the use of complex chemicals like Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride. Understanding the toxicological profiles and environmental behavior of chemically related compounds can inform safety protocols and risk assessments for scientific research applications of new chemical entities (Stackelberg, 2013).

properties

IUPAC Name

methyl 2-amino-2-(3,4-difluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMXCRAXSJZNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

CAS RN

1423024-63-8
Record name methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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